molecular formula C11H10O6 B6179976 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 2703782-32-3

6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No. B6179976
CAS RN: 2703782-32-3
M. Wt: 238.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, also known as MDCB, is a dioxine derivative with a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. It is used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals, as well as in the study of enzyme structure and function. MDCB has been used to study the mechanism of action of various drugs, as well as in the synthesis of various therapeutic agents. Furthermore, it has been used in the biochemical and physiological study of various diseases and disorders. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of MDCB.

Scientific Research Applications

6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has been used in a variety of scientific research applications, including the study of enzyme structure and function, drug discovery, and the development of new therapeutic agents. It has been used to study the mechanism of action of various drugs, as well as to synthesize various therapeutic agents. Furthermore, it has been used in the biochemical and physiological study of various diseases and disorders.

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is not yet fully understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. This active form then interacts with various enzymes and receptors, which leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the activation of various enzymes and receptors, the inhibition of other enzymes, and the modulation of various metabolic pathways. Furthermore, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, as well as to have a role in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several advantages for use in lab experiments, including its low cost, its availability in various forms (e.g. powder, solution, etc.), and its stability in the presence of various solvents and reagents. Furthermore, it is relatively non-toxic, making it a safe choice for laboratory use. However, it has some limitations, including its tendency to form insoluble complexes with certain metals, and its potential to react with other compounds.

Future Directions

The potential future directions for the use of 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid are numerous. For example, it could be used to further study the mechanism of action of various drugs, as well as to develop new therapeutic agents. It could also be used to study the biochemical and physiological effects of various diseases and disorders. Furthermore, it could be used to synthesize new compounds with potential therapeutic applications. Finally, it could be used to study the structure and function of various enzymes and receptors, as well as to modulate various metabolic pathways.

Synthesis Methods

6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of 1,4-benzodioxine-2-carboxylic acid with methoxycarbonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a high yield of 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which can be purified by recrystallization or chromatography. Other methods of synthesis include the reaction of 1,4-benzodioxine-2-carboxylic acid with methyl chloroformate or methyl ester, or the reaction of 1,4-benzodioxine-2-carboxylic acid with dimethyl sulfoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-methylenedioxyphenol", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 3,4-methylenedioxyphenol is reacted with the sodium salt of ethyl acetoacetate to form 6-(ethoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.", "Step 3: 6-(ethoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is then reacted with methyl iodide to form 6-(methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.", "Step 4: The product is purified by recrystallization from water and diethyl ether, and then washed with hydrochloric acid, sodium bicarbonate, and sodium chloride to obtain the final product." ] }

CAS RN

2703782-32-3

Molecular Formula

C11H10O6

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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